4-Phenylazophenol

Catalog No.
S589163
CAS No.
1689-82-3
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylazophenol

CAS Number

1689-82-3

Product Name

4-Phenylazophenol

IUPAC Name

4-phenyldiazenylphenol

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H

InChI Key

JTSBGMZPPPULTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Solubility

4.54e-04 M
INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW)
Soluble in acetone, ethanol, benzene and ether
In water, 90 mg/l @ 20 °C
4.7 [ug/mL]

Synonyms

4-(Phenyldiazenyl)phenol; 4-Hydroxyazobenzene; Brasilazina Oil Yellow O; C.I. 11800; NSC 3177; Pirocard Green 491; Solvent Yellow 7; p-(Phenylazo)phenol; p-Hydroxyazobenzene; C.I. Solvent Yellow 7; 4-(Phenylazo)phenol;

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Antifungal Activity

A 2022 study investigated the antifungal properties of 4-Hydroxyazobenzene against Macrophomina phaseolina, a widespread soil-borne plant pathogen responsible for various crop diseases. The research found that the compound exhibited significant antifungal activity, effectively reducing the biomass of the fungus at various concentrations. This suggests the potential of 4-Hydroxyazobenzene as a novel and eco-friendly fungicide for agricultural applications [].

Vapor Sensing

Another area of research explores the potential of 4-Hydroxyazobenzene for vapor sensing. Due to its ability to undergo thermal isomerization, the compound exhibits changes in its electrical properties upon exposure to specific vapors like water and ethanol. This characteristic makes it a promising candidate for developing sensitive and selective vapor sensors [].

4-Phenylazophenol, also known as 4-(phenylazo)phenol, is an organic compound with the molecular formula C12_{12}H10_{10}N2_2O. It features an azo group (-N=N-) connecting two phenolic rings, which contributes to its distinct chemical properties and applications. This compound is characterized by its bright orange-red color, making it useful in various dye applications. The presence of the hydroxyl group (-OH) enhances its solubility in polar solvents and allows for potential interactions with biological systems.

Due to the presence of both the azo and hydroxyl functional groups. Key reactions include:

  • Reduction Reactions: The azo group can be reduced to form primary amines, which can further participate in various coupling reactions.
  • Electrophilic Aromatic Substitution: The phenolic hydroxyl group can activate the aromatic rings towards electrophilic substitution, allowing for further functionalization.
  • Oxidation: Under certain conditions, 4-phenylazophenol can be oxidized to form quinonoid structures.

Research indicates that 4-Phenylazophenol exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects on certain cancer cell lines. Additionally, it has been noted for its ability to induce oxidative stress in biological systems, which may contribute to its therapeutic effects or toxicity.

Several methods are employed for synthesizing 4-Phenylazophenol:

  • Diazotization and Coupling: A common method involves diazotizing aniline followed by coupling it with phenol. This reaction typically occurs under acidic conditions.
  • Extraction from Natural Sources: Recent studies have explored extracting anthocyanins from plants such as Delonix regia and Hibiscus sabdariffa, which can be chemically transformed into 4-Phenylazophenol through coupling reactions with diazotized aniline .
  • Chemical Modification: Existing phenolic compounds can be modified through azo coupling reactions to yield 4-Phenylazophenol.

4-Phenylazophenol finds applications in various fields:

  • Dyes and Pigments: Its vibrant color makes it suitable for use as a dye in textiles and other materials.
  • Biological Research: Due to its biological activity, it is used in studies involving cell cultures and antimicrobial testing.
  • Analytical Chemistry: It serves as a reagent in various analytical techniques due to its ability to form complexes with metal ions.

Studies on the interactions of 4-Phenylazophenol with biological systems have revealed its potential effects on cellular mechanisms. It has been shown to induce oxidative stress, which may lead to apoptosis in cancer cells. Additionally, research into its interaction with enzymes suggests that it may inhibit certain metabolic pathways, highlighting its potential use in drug development .

4-Phenylazophenol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-HydroxyazobenzeneAzo compoundContains a hydroxyl group; used as a dye
AnilineAromatic aminePrecursor for azo dyes; simpler structure
2-Aminobenzenesulfonic acidAzo compoundSulfonic acid group increases water solubility

Uniqueness of 4-Phenylazophenol

What sets 4-Phenylazophenol apart from these similar compounds is its dual functionality as both a dye and a biologically active agent, thanks to the presence of the hydroxyl group and the azo linkage. This combination not only enhances its solubility but also allows it to participate in diverse

Color/Form

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC

XLogP3

3.7

Boiling Point

220-230 °C @ 20 MM HG SLIGHT DECOMP

Melting Point

155.0 °C
155-157 °C

UNII

VX4306NSH1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.31e-07 mmHg
2.31X10-7 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

20714-70-9
1689-82-3

Wikipedia

4-hydroxyazobenzene

Methods of Manufacturing

It can be made by coupling diazotized aniline with phenol (Oddo and Puxeddu, 1905)...

General Manufacturing Information

Phenol, 4-(2-phenyldiazenyl)-: ACTIVE
It is not believed to be produced on a large-scale ... in either the US or Western Europe.
(1972) In Japan ... 2000 kg

Dates

Last modified: 08-15-2023

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